![molecular formula C10H16Cl2N4O2 B1431757 Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride CAS No. 1423025-81-3](/img/structure/B1431757.png)
Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride
Overview
Description
Scientific Research Applications
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . It’s being evaluated for its ability to protect neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases . The compound’s derivatives have shown promise in reducing neuronal death, which could be beneficial in treating conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury .
Anti-neuroinflammatory Properties
Research indicates that Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride may have anti-neuroinflammatory properties . It could inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response in the brain . This application is particularly relevant for conditions where inflammation plays a key role, such as multiple sclerosis and encephalitis.
Anticancer Activity
The compound has been explored for its anticancer activity . Pyrimidine derivatives, to which this compound is related, have been used in the synthesis of novel compounds with potential antiproliferative activity against human cancer cell lines . This suggests that Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride could be a precursor or a candidate for developing new anticancer drugs.
Antimicrobial Activity
There’s evidence to suggest that this compound could have antimicrobial activity . Its structural analogs have shown effectiveness against various bacterial and fungal strains, which implies that it could be used in the development of new antimicrobial agents .
Chemical Synthesis and Drug Development
In the field of chemical synthesis and drug development , this compound serves as an important intermediate. It can be used to synthesize a wide range of chemical entities that have diverse biological activities, making it a valuable tool for medicinal chemists .
Pharmacological Research
Lastly, in pharmacological research , Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride is used to study various biological pathways and processes. Its interactions with different enzymes and receptors can help in understanding the underlying mechanisms of diseases and in the development of targeted therapies .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 6-piperazin-1-ylpyridazine-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-16-10(15)8-2-3-9(13-12-8)14-6-4-11-5-7-14;;/h2-3,11H,4-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPXMYMIBYVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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